molecular formula C13H17N5O3 B12161049 N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12161049
M. Wt: 291.31 g/mol
InChI Key: UPZIXFLHHSOGEA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a methoxyethyl group, a tetrazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from an appropriate nitrile precursor using azide sources under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: The acetamide linkage can be formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the development of novel materials with specific properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-[4-(2H-tetrazol-5-yl)phenoxy]acetamide: Lacks the methyl group on the tetrazole ring.

    N-(2-ethoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide: Has an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C13H17N5O3/c1-18-16-13(15-17-18)10-3-5-11(6-4-10)21-9-12(19)14-7-8-20-2/h3-6H,7-9H2,1-2H3,(H,14,19)

InChI Key

UPZIXFLHHSOGEA-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCOC

Origin of Product

United States

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